2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole, also known as EBO-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBO-4 belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
The compound interacts with its targets, leading to a variety of mechanisms such as the inhibition of growth factors, enzymes, and kinases, which contribute to their antiproliferative effects
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
It is known that 1,3,4-oxadiazole derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Advantages and Limitations for Lab Experiments
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. This compound can be synthesized in a few steps from commercially available starting materials, and the final product is stable under standard laboratory conditions. This compound has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, this compound has some limitations, such as its poor solubility in water and some organic solvents. This can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research on 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a drug candidate for the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its potency and selectivity. Another area of interest is the use of this compound as a building block for the synthesis of functional materials. The design and synthesis of new derivatives of this compound with improved properties, such as solubility and stability, could lead to the development of new materials with novel applications. Finally, the investigation of the potential of this compound in organic electronics is an emerging area of research, and further studies are needed to explore its properties as a hole-transporting material in devices such as solar cells and light-emitting diodes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis of this compound is straightforward, and the compound has been shown to exhibit various biochemical and physiological effects. This compound has several advantages for lab experiments, but also some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine, materials science, and organic electronics.
Synthesis Methods
The synthesis of 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves a series of reactions starting from 4-methoxybenzohydrazide and 4-ethylbenzyl chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in the literature, and various modifications have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In organic electronics, this compound has been employed as a hole-transporting material in organic solar cells and light-emitting diodes.
properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-13-4-6-14(7-5-13)12-23-18-20-19-17(22-18)15-8-10-16(21-2)11-9-15/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDCFGQRMBUHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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